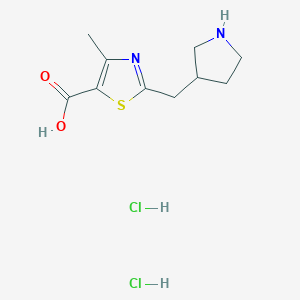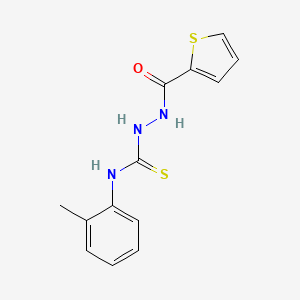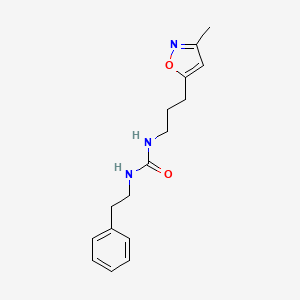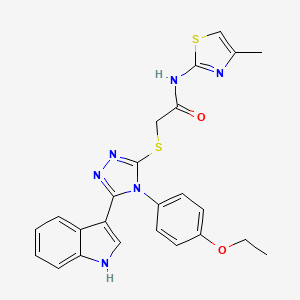
4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2O2S and its molecular weight is 299.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Chemical Properties and Complex Compounds
The chemistry of compounds containing heteroatoms like nitrogen, sulfur, and oxygen, including 1,3-thiazoles, is fundamental in organic chemistry due to their presence in various biologically active and industrially significant compounds. These compounds are extensively studied for their properties and the preparation of complex compounds with diverse applications. The properties of these compounds, such as spectroscopic, structural, magnetic, and electrochemical activities, are of keen interest for various scientific applications (Boča, Jameson, & Linert, 2011).
2. Synthesis and Transformation
The synthesis and chemical transformation of 4-phosphorylated 1,3-azoles, a group that includes thiazoles, have been extensively studied due to their significant chemical and biological properties. These studies provide valuable insights into the synthesis methods and potential applications of these compounds in various domains, including medicinal chemistry and pesticide development (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
3. Biological Significance
The central nervous system (CNS) disorders are increasingly prevalent, and studies on heterocycles with heteroatoms like nitrogen (N) and sulfur (S) have shown that these compounds have potential CNS activity. Compounds with 1,3-thiazole rings are among those that have been researched for their CNS effects, suggesting the potential for these compounds to be developed into drugs for treating CNS-related conditions (Saganuwan, 2017).
4. Optoelectronic Materials
In the field of optoelectronic materials, compounds like quinazolines and pyrimidines, which share structural similarities with 1,3-thiazoles, have been extensively researched. These compounds are integral in the synthesis and application of electronic devices, luminescent elements, and photoelectric conversion elements. The unique reactivity of these compounds allows for the creation of novel materials with promising applications in organic light-emitting diodes and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Eigenschaften
IUPAC Name |
4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c1-6-9(10(13)14)15-8(12-6)4-7-2-3-11-5-7;;/h7,11H,2-5H2,1H3,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUCTSURIFJTQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2CCNC2)C(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(4-(methylthio)phenyl)methanone](/img/structure/B2417487.png)
![3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2417488.png)

![N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2417490.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2417491.png)


![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2417496.png)


![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2417501.png)

